molecular formula C22H23Cl2N5O3S B305928 N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305928
M. Wt: 508.4 g/mol
InChI Key: BXPSUXXMYIIVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. The compound is commonly referred to as DCTA and is synthesized through a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DCTA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. DCTA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DCTA has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and has also been found to reduce fever in animal models of pyrexia. DCTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using DCTA in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that the compound is relatively unstable and may degrade over time, which can affect the results of experiments.

Future Directions

There are several future directions for research on DCTA. One area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of conditions such as arthritis and other inflammatory disorders. Another area of interest is its potential use as an antitumor agent, particularly in the treatment of breast cancer. Further research is needed to fully understand the mechanism of action of DCTA and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of DCTA involves a series of chemical reactions that begin with the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form a ketone intermediate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which is further reacted with 4-methoxybenzoyl chloride to form the final product, DCTA.

Scientific Research Applications

DCTA has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use as an antitumor agent and has shown promising results in preclinical studies.

properties

Product Name

N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C22H23Cl2N5O3S

Molecular Weight

508.4 g/mol

IUPAC Name

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H23Cl2N5O3S/c1-3-29-19(12-25-20(30)10-14-4-7-16(32-2)8-5-14)27-28-22(29)33-13-21(31)26-15-6-9-17(23)18(24)11-15/h4-9,11H,3,10,12-13H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

BXPSUXXMYIIVCX-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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